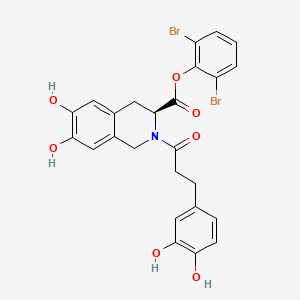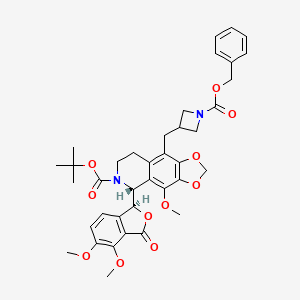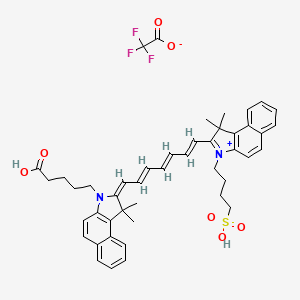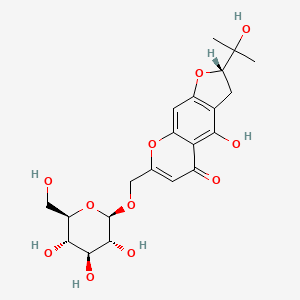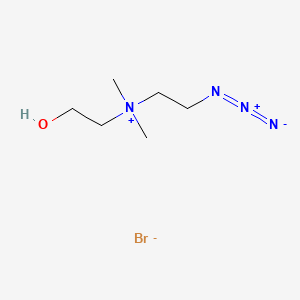
N3-Cho (bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is primarily used in the synthesis of cell membrane structures . It is a versatile reagent in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N3-Cho (bromide) can be synthesized through nucleophilic substitution reactions. The azide ion (N3-) is a strong nucleophile and can displace halides in alkyl halides to form alkyl azides . The typical procedure involves using an azide salt such as sodium azide (NaN3) or potassium azide (KN3) with the appropriate alkyl halide in a polar aprotic solvent like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of N3-Cho (bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N3-Cho (bromide) undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides in alkyl halides.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in water or a mixture of water and organic solvents.
Major Products
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: Triazoles.
Applications De Recherche Scientifique
N3-Cho (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the synthesis of cell membrane structures and labeling of biomolecules.
Medicine: Utilized in the development of radiopharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N3-Cho (bromide) involves the azide group’s reactivity. The azide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles . In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly selective and efficient . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
N3-Cho (bromide) is unique due to its azide group, which imparts high reactivity and versatility. Similar compounds include:
Azido-thymidine (AZT): Used in the treatment of HIV/AIDS.
Azido-sugars: Utilized in glycosylation reactions.
Azido-polymers: Employed in the synthesis of functional materials.
These compounds share the azide functional group, but N3-Cho (bromide) is distinct in its application in click chemistry and cell membrane synthesis .
Propriétés
Numéro CAS |
2059973-54-3 |
|---|---|
Formule moléculaire |
C6H15BrN4O |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15N4O.BrH/c1-10(2,5-6-11)4-3-8-9-7;/h11H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JEEONNZALWOYMM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCN=[N+]=[N-])CCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
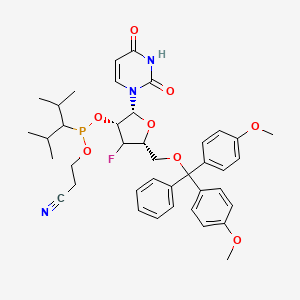
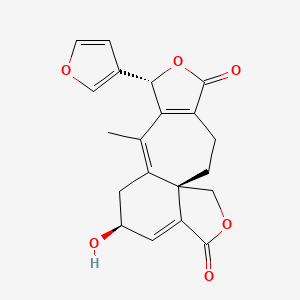
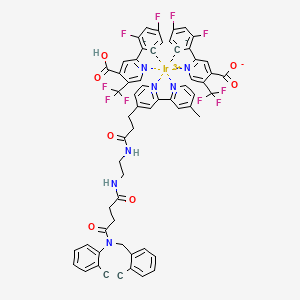
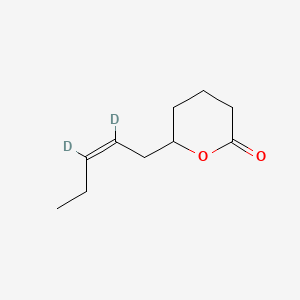
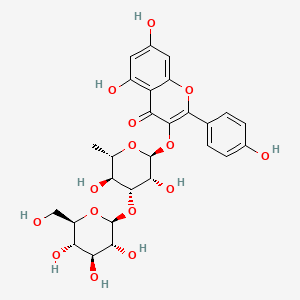

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
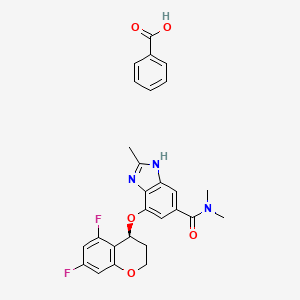
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
